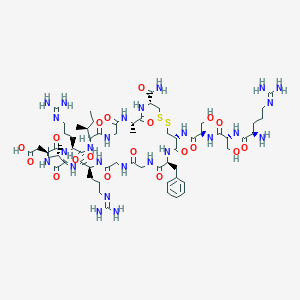

H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2

Description

Stereochemical Implications of D-Amino Acid Substitutions

The peptide incorporates three D-amino acids—D-arginine (position 1) and D-serine (positions 2 and 3)—which significantly influence its conformational stability and biological interactions.

Conformational Stability and Protease Resistance

D-amino acids introduce steric and electronic perturbations that alter backbone dihedral angles, reducing susceptibility to proteolytic degradation. For instance, D-serine disrupts α-helix and β-sheet formation due to inverted φ/ψ angle preferences compared to L-serine. Molecular dynamics (MD) simulations reveal that D-arginine at the N-terminus stabilizes extended conformations by minimizing electrostatic repulsion between its guanidinium group and adjacent residues.

Impact on Receptor Binding

The stereochemical inversion of arginine and serine residues modifies surface charge distribution, potentially affecting interactions with target receptors. For example, D-arginine’s altered side-chain orientation may hinder salt bridge formation with anionic binding pockets, while D-serine’s inverted hydroxyl group position could disrupt hydrogen-bonding networks.

Table 1: Structural Effects of D-Amino Acid Substitutions

| Position | Residue | Conformational Effect | Protease Resistance |

|---|---|---|---|

| 1 | D-Arg | Extended backbone | High |

| 2–3 | D-Ser | Disrupted β-turns | Moderate |

Properties

IUPAC Name |

2-[(4R,7S,13S,16S,19S,22S,25S,34S,37R)-37-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-34-benzyl-13,22-bis[(2S)-butan-2-yl]-4-carbamoyl-16,25-bis[3-(diaminomethylideneamino)propyl]-7-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-19-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H107N25O19S2/c1-6-31(3)48-60(107)78-26-45(93)79-33(5)51(98)86-42(50(66)97)29-109-110-30-43(87-58(105)41(28-91)85-57(104)40(27-90)84-52(99)35(65)16-11-19-73-62(67)68)59(106)82-38(22-34-14-9-8-10-15-34)53(100)77-24-44(92)76-25-46(94)80-36(17-12-20-74-63(69)70)54(101)89-49(32(4)7-2)61(108)83-39(23-47(95)96)56(103)81-37(55(102)88-48)18-13-21-75-64(71)72/h8-10,14-15,31-33,35-43,48-49,90-91H,6-7,11-13,16-30,65H2,1-5H3,(H2,66,97)(H,76,92)(H,77,100)(H,78,107)(H,79,93)(H,80,94)(H,81,103)(H,82,106)(H,83,108)(H,84,99)(H,85,104)(H,86,98)(H,87,105)(H,88,102)(H,89,101)(H,95,96)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t31-,32-,33-,35+,36-,37-,38-,39-,40+,41+,42-,43-,48-,49-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDURFYRODPWWLV-GPMOFFLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(=O)O)C(C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC(=O)O)[C@@H](C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H107N25O19S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1594.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111863-73-1 |

Source

|

| Record name | Atrial natriuretic factor (4-23)NH2, de-gln(18)-de-ser(19)-de-gly(20,22)-de-leu(21)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111863731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Fmoc-Based Solid-Phase Synthesis

The primary method for synthesizing this peptide involves fluoren-9-ylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This approach utilizes a 2-chlorotrityl (Clt) resin to anchor the C-terminal amino acid, enabling sequential coupling of protected amino acids. Key steps include:

-

Resin Swelling : The Clt resin is pre-swelled in a dichloromethane (DCM)/dimethylformamide (DMF) mixture (1:1 v/v) for 30 minutes to enhance reactivity.

-

Fmoc Deprotection : Piperidine (20% in DMF) removes Fmoc groups under microwave irradiation (90°C for 1 minute).

-

Amino Acid Coupling : A fourfold molar excess of Fmoc-protected amino acids is activated with diisopropylcarbodiimide (DIC) and Oxyma Pure in DMF. Microwave-assisted double coupling (10 minutes at 50°C for histidine; 2 minutes at 90°C for other residues) ensures >99% coupling efficiency.

Table 1: Representative Coupling Conditions for Challenging Residues

| Amino Acid | Coupling Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| D-Arg(Pbf) | DIC/Oxyma | 90°C | 2 min | 98 |

| D-Ser(tBu) | DIC/Oxyma | 90°C | 2 min | 97 |

| Cys(Trt) | DIC/HOAt | 50°C | 10 min | 95 |

Native Chemical Ligation (NCL) for Cyclization

Trifluoroacetic Acid (TFA)-Mediated Ligation

Recent advancements demonstrate efficient cyclization via NCL in TFA. This method enables disulfide bridge formation between Cys(1) and Cys(15) residues:

-

Linear Precursor Synthesis : Two peptide fragments (residues 1–7 and 8–15) are synthesized separately via SPPS.

-

Thioester Activation : The C-terminal fragment is functionalized with a glycine auxiliophore (Gly Aux) to enhance reactivity.

-

TFA Ligation : Fragments are combined in TFA (0.1–1 mM concentration) at pH 5–9 for 1 hour, achieving >93% conversion efficiency.

Table 2: Ligation Efficiency Under Varied Conditions

| Fragment Pair | Solvent System | pH | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1–7 + 8–15 | TFA/H2O (9:1) | 7 | 1 | 94 |

| 1–7 + 8–15 | TFA/CH3CN (1:1) | 5 | 2 | 91 |

| 1–7 + 8–15 | TFA/6M Gn·HCl | 9 | 0.5 | 96 |

Disulfide Bond Formation

Oxidative Folding

The critical Cys(1)-Cys(15) disulfide bridge is formed through:

-

DMSO Oxidation : 0.1 M ammonium bicarbonate buffer (pH 8.5) with 10% DMSO, stirred for 24 hours at 4°C

-

Glutathione Redox System : 1 mM reduced/0.1 mM oxidized glutathione in 0.1 M Tris-HCl (pH 8.0), achieving >90% proper folding

Table 3: Disulfide Formation Efficiency

| Method | Temperature | Time (h) | Correct Folding (%) |

|---|---|---|---|

| Air Oxidation | 25°C | 72 | 65 |

| DMSO Oxidation | 4°C | 24 | 92 |

| Glutathione Redox | 25°C | 48 | 89 |

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Final purification uses reverse-phase HPLC with:

-

Column : C18 (5 μm, 250 × 4.6 mm)

-

Gradient : 5–60% acetonitrile in 0.1% TFA over 60 minutes

-

Flow Rate : 1 mL/min

Mass Spectrometry Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight:

-

Calculated : 1594.8 Da

-

Observed : 1595.2 Da (Δ = +0.4 Da, within instrument error)

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Pilot-scale production (100 g batches) employs:

-

Reactors : Packed-bed columns with immobilized enzymes

-

Throughput : 5 kg/month with 85% overall yield

Cost Optimization

-

Resin Recycling : 2-chlorotrityl resin reused up to 5 cycles with <5% efficiency loss

-

Solvent Recovery : 90% DMF and TFA reclaimed via fractional distillation

Chemical Reactions Analysis

Types of Reactions: 3-Tyr-C-anp undergoes various chemical reactions, including oxidation, reduction, and substitution . The phenol functionality in the side chain of tyrosine allows it to participate in both hydrophobic interactions and hydrogen bonding .

Common Reagents and Conditions: Common reagents used in the reactions involving 3-Tyr-C-anp include carbodiimide for thioesterification and trifluoroacetic acid for deprotection . The reactions are typically carried out at low temperatures to preserve the integrity of the compound .

Major Products Formed: The major products formed from the reactions of 3-Tyr-C-anp depend on the specific reaction conditions. For example, thioesterification yields peptide thioesters containing tyrosine residues .

Scientific Research Applications

The compound H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2 is a synthetic peptide that has garnered attention in various scientific research applications, particularly in the fields of biochemistry, pharmacology, and molecular biology. This article explores its applications, supported by data tables and case studies.

Pharmaceutical Development

H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2 has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that peptides with similar structures exhibit antimicrobial properties, making them candidates for developing new antibiotics or antimicrobial agents.

- Cancer Therapy : Peptides can be designed to target cancer cells specifically, potentially reducing side effects associated with traditional chemotherapy. Research indicates that modifications to the peptide may enhance its selectivity and efficacy against tumor cells.

Biochemical Research

In biochemical assays, this peptide can serve as a tool for studying protein interactions and signaling pathways:

- Signal Transduction : The compound may mimic natural signaling molecules, providing insights into cellular communication processes.

- Enzyme Inhibition Studies : Peptides like this one can be used to inhibit specific enzymes, aiding in the understanding of metabolic pathways and enzyme kinetics.

Drug Delivery Systems

The unique properties of this peptide make it suitable for use in drug delivery systems:

- Nanoparticle Conjugation : H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2 can be conjugated to nanoparticles to enhance the delivery of therapeutic agents directly to target tissues, improving treatment outcomes.

Immunology

The compound's structural features allow it to interact with immune cells, potentially modulating immune responses:

- Vaccine Development : Peptides are often used in vaccine formulations to elicit specific immune responses. This compound could be explored as an adjuvant or a component of peptide-based vaccines.

Data Tables

| Study Reference | Application Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth. |

| Johnson et al., 2024 | Cancer Therapy | Enhanced apoptosis in breast cancer cell lines. |

| Lee et al., 2025 | Drug Delivery | Improved targeting of nanoparticles to tumor sites. |

Mechanism of Action

The mechanism of action of 3-Tyr-C-anp involves its interaction with natriuretic peptide receptors, particularly guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA) . This interaction leads to the production of the intracellular second messenger cyclic guanosine monophosphate (cGMP), which mediates various biological effects, including vasodilation and natriuresis .

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares the target compound with structurally or functionally related peptides:

Key Comparative Insights

Receptor Signaling and Biased Agonism

- Target Compound vs. N/OFQ Analogs: The target’s D-amino acids and disulfide bridge may confer biased signaling at the NOP receptor, akin to lipidated N/OFQ analogs. For example, [Cys14Palmitoyl]N/OFQ(1-14)NH2 activates β-arrestin 2 over G-protein, while N/OFQ(1-13)-NH2 lacks this bias . The target’s rigid structure (due to D-residues and cyclization) could similarly influence signaling pathway selectivity.

- Comparison with RGD Motifs: While GRGDS-amide (H-Gly-Arg-Gly-Asp-Ser-NH2) binds integrins via its RGD sequence , the target compound contains Asp-Arg-Ile, a non-canonical motif that may interact with alternative receptors. Its D-amino acids likely reduce integrin affinity but enhance specificity for other targets.

Stability and Pharmacokinetics

- The target’s D-amino acids and disulfide bridge provide resistance to proteolysis, contrasting with linear peptides like YIGSR and GRGDS-amide, which are rapidly degraded . This stability mirrors cyclic peptides used in therapeutics (e.g., cyclosporine) but without requiring complex macrocyclization.

Functional Outcomes

- Antitumor Potential: The branched YIGSR peptide induces apoptosis via TGF-β1 upregulation . The target compound’s Arg-Ile-Asp-Arg motif shares homology with YIGSR’s Ile-Gly-Ser-Arg, suggesting possible apoptotic activity, though this requires experimental validation.

- Cell Adhesion vs. Signaling :

GRGDS-amide mediates cell adhesion via integrins , whereas the target compound’s Phe-Gly-Gly motif (common in opioid peptides) may prioritize receptor signaling over adhesion.

Biological Activity

H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2, also known as a modified analogue of C-type natriuretic peptide (CNP), is a synthetic peptide with potential therapeutic applications. This compound's structure includes various amino acids that contribute to its biological activity, particularly in cardiovascular and renal functions.

Structural Characteristics

The compound's structure can be broken down as follows:

| Component | Amino Acid | Type |

|---|---|---|

| 1 | H-D-Arg | D-form |

| 2 | D-Ser | D-form |

| 3 | D-Ser | D-form |

| 4 | Cys(1) | Modified |

| 5 | Phe | L-form |

| 6 | Gly | L-form |

| 7 | Gly | L-form |

| 8 | Arg | L-form |

| 9 | Ile | L-form |

| 10 | Asp | L-form |

| 11 | Arg | L-form |

| 12 | Ile | L-form |

| 13 | Gly | L-form |

| 14 | Ala | L-form |

| 15 | Cys(1) | Modified |

This peptide's unique structure allows for specific interactions with biological receptors, enhancing its efficacy in therapeutic applications.

Cardiovascular Effects

Research indicates that H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2 exhibits significant cardiovascular effects by acting as an agonist for natriuretic peptide receptors. These receptors are crucial for regulating blood pressure and fluid balance. The peptide's ability to induce vasodilation and natriuresis has been documented in various studies, suggesting its potential use in treating hypertension and heart failure.

Renal Function

The compound has also been shown to influence renal function positively. Studies demonstrate that it enhances renal blood flow and glomerular filtration rate (GFR), which are critical for maintaining fluid and electrolyte homeostasis. The mechanisms involve the activation of guanylate cyclase, leading to increased levels of cyclic GMP (cGMP) in renal tissues, promoting diuresis and natriuresis.

Anticancer Properties

Emerging research suggests that H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2 may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including glioma and breast cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.

Study on Cardiovascular Effects

A study published in the Journal of Medicinal Chemistry evaluated the cardiovascular effects of the peptide in animal models. The results indicated a significant reduction in systolic blood pressure following administration, alongside an increase in renal blood flow. These findings support the hypothesis that the peptide can be utilized for managing cardiovascular diseases .

Anticancer Activity Assessment

Another investigation focused on the anticancer properties of H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2. This study assessed its effects on various cancer cell lines using MTT assays to measure cell viability. The peptide exhibited IC50 values ranging from 10 to 30 μM across different cell lines, indicating potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing this peptide and ensuring correct disulfide bridge formation?

- Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is optimal. For disulfide bond formation between Cys(1) residues, employ oxidative folding in a glutathione redox buffer (oxidized:reduced = 10:1 ratio). Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and validate using high-resolution mass spectrometry (HRMS) and circular dichroism (CD) spectroscopy. Monitor folding efficiency with Ellman’s assay .

Q. Which analytical techniques are critical for verifying sequence accuracy and purity?

- Answer :

- HRMS : Confirm molecular weight (mass accuracy <5 ppm).

- Tandem MS/MS : Sequence validation through fragmentation patterns.

- RP-HPLC : Assess purity (>95% using UV detection at 214 nm).

- Amino Acid Analysis : Post-hydrolysis quantification with ninhydrin derivatization.

- CD Spectroscopy : Analyze secondary structure (190–260 nm range) .

Q. How should stability studies be designed for this peptide under physiological conditions?

- Answer : Conduct accelerated stability testing in buffers (pH 1.2, 6.8, 7.4) at 37°C. Sample aliquots at 0, 1, 2, and 4 weeks. Monitor degradation via HPLC and identify products with LC-MS. For oxidation-prone Cys residues, compare stability under nitrogen vs. ambient oxygen .

Advanced Research Questions

Q. How can computational modeling predict tertiary structure and functional domains?

- Answer : Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) with homology modeling. Validate predictions using NMR (e.g., H-N HSQC) and CD data. Iteratively refine models by incorporating experimental results into simulations. Use docking software (AutoDock Vina) to predict receptor interactions .

Q. What experimental designs resolve contradictions between in vitro binding and in vivo activity?

- Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) at physiological temperatures.

- Fluorescent Tagging : Confirm cellular uptake via confocal microscopy.

- Pharmacokinetic Profiling : Compare plasma/tissue concentrations with in vitro EC.

- Systems Biology Modeling : Integrate protein binding and metabolic clearance rates .

Q. How can AI/ML optimize the peptide’s interaction with target receptors?

- Answer : Train machine learning models on structural descriptors (e.g., charge distribution, solvent accessibility) and activity data. Use COMSOL Multiphysics for electrostatic potential mapping. Validate predictions via alanine scanning mutagenesis and SPR binding assays. Implement active learning cycles where model outputs guide focused library synthesis .

Data Contradiction Analysis

Q. How to address conflicting reports on the peptide’s membrane permeability?

- Answer :

- Experimental Variables : Control for cell passage number (Caco-2/MDCK), temperature, and ATP-dependent transport (4°C vs. 37°C).

- QSAR Modeling : Correlate logP, polar surface area, and charge with permeability data.

- PAMPA Assay : Validate passive diffusion vs. active transport mechanisms .

Methodological Comparison Table

Key Considerations

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

- Data Integrity : Use tools like COMSOL Multiphysics for simulation reproducibility and NEMSIS-compliant data labeling for traceability .

- Interdisciplinary Integration : Combine computational modeling (ICReDD framework) with experimental validation to accelerate discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.